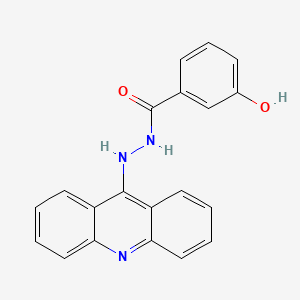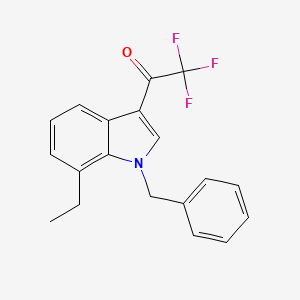
N'-(acridin-9-yl)-3-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(acridin-9-yl)-3-hydroxybenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
準備方法
The synthesis of N’-(acridin-9-yl)-3-hydroxybenzohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of acridine-9-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of a catalyst such as p-toluenesulphonic acid (PTSA) in methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
化学反応の分析
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative nucleophilic substitution reactions, where the hydrogen atom in the acridine molecule is replaced by an acylamino group . Common reagents used in these reactions include sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The major products formed from these reactions are typically acylaminoacridines .
科学的研究の応用
In medicinal chemistry, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in the pathogenesis of Alzheimer’s disease . The compound has also been investigated for its anticancer properties, with studies showing its ability to intercalate into DNA and inhibit topoisomerase enzymes .
作用機序
The mechanism of action of N’-(acridin-9-yl)-3-hydroxybenzohydrazide involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of the DNA helix . The compound also inhibits enzymes such as BACE-1 by binding to their active sites and preventing their normal catalytic activity .
類似化合物との比較
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can be compared to other acridine derivatives such as acriflavine and proflavine, which also exhibit DNA intercalating properties and have been used as antibacterial agents . N’-(acridin-9-yl)-3-hydroxybenzohydrazide is unique in its specific inhibition of BACE-1, making it a promising candidate for the treatment of Alzheimer’s disease . Other similar compounds include N-(acridin-9-yl)benzamides, which have been studied for their anticancer properties .
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N'-acridin-9-yl-3-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-14-7-5-6-13(12-14)20(25)23-22-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,24H,(H,21,22)(H,23,25) |
InChIキー |
VHHTZUBTBGEYHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]acetic acid](/img/structure/B11588103.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B11588109.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11588117.png)
![3-amino-N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11588126.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11588128.png)
![2-methylpropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588159.png)
![methyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11588162.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588168.png)
![5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11588179.png)
![Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11588181.png)
![6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11588182.png)
![2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B11588183.png)
![(6Z)-6-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11588189.png)
